2-Fluoro-4-(4-methylthiophenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2S and a molecular weight of 262.3 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of a fluorine atom and a methylthio group attached to the benzene ring . This compound is used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid typically involves the reaction of 4-methylthiophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, BH3
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-Fluoro-4-(4-methylthiophenyl)benzoic acid is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-(4-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific research applications .
Properties
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLAMQHFOKXKMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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